Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone
Overview
Description
Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of piperazine and piperidine rings, which are known for their biological activity. The compound’s unique structure makes it a potential candidate for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. For instance, the reaction between 1-(3-phenylpropyl)piperidine and 4-phenylpiperazine can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular function. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory properties.
Uniqueness
Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone is unique due to its dual piperazine and piperidine rings, which confer distinct biological activities. This structural feature makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O.C2H2O4/c29-25(28-20-18-27(19-21-28)24-11-5-2-6-12-24)23-13-16-26(17-14-23)15-7-10-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-12,23H,7,10,13-21H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOABWMEILSQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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